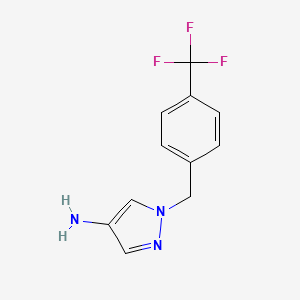

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZBNOWRQXRHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401201629 | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104806-98-5 | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104806-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 4-(Trifluoromethyl)benzyl Hydrazine Derivative

- Starting Material: 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzyl chloride.

- Reaction: Conversion to hydrazine derivatives via reaction with hydrazine hydrate or hydrazine sulfate under reflux conditions.

- Notes: This step ensures the introduction of the hydrazine moiety necessary for subsequent cyclization.

Step 2: Cyclization to Pyrazole

- Procedure: React the hydrazine derivative with appropriate β-dicarbonyl compounds (e.g., β-ketoesters or β-diketones) under acidic or basic conditions.

- Conditions: Reflux in ethanol or acetic acid, often with the addition of catalysts like acetic anhydride or phosphorus oxychloride, facilitates ring closure.

- Outcome: Formation of the pyrazole core with the desired substituents.

Example Reaction Scheme:

4-(Trifluoromethyl)benzaldehyde + Hydrazine hydrate → Hydrazine derivative

Hydrazine derivative + β-dicarbonyl compound → Cyclization → 1-(4-(trifluoromethyl)benzyl)-pyrazole

Nitrile Imine Cycloaddition Method (One-Pot Synthesis)

Research findings from recent literature demonstrate an efficient route involving nitrile imines generated in situ, which undergo (3 + 2)-cycloaddition reactions with suitable dipolarophiles to form pyrazoles.

Step 1: Generation of Nitrile Imine

- Starting Material: Corresponding hydrazonoyl bromides or chlorides bearing the 4-(trifluoromethyl)phenyl group.

- Reaction Conditions: Treatment with base (e.g., triethylamine) in polar solvents like acetonitrile or DMF at ambient temperature to generate nitrile imines.

Step 2: Cycloaddition with Mercaptoacetaldehyde

- Procedure: The in situ generated nitrile imine reacts with mercaptoacetaldehyde, leading to a (3 + 3)-cycloaddition, forming a dihydro-pyrazole intermediate.

- Subsequent Transformation: Dehydration and ring contraction steps, often facilitated by reagents like p-toluenesulfonyl chloride (p-TsCl), yield the pyrazole core with the desired substituents.

Research Data:

- This method offers mild conditions, high yields, and functional group tolerance, making it suitable for complex molecule synthesis, including the target compound.

Functionalization via Aromatic Nucleophilic Substitution and Coupling

- Synthesize the pyrazole core separately and then introduce the 4-(trifluoromethyl)benzyl group via nucleophilic aromatic substitution or cross-coupling reactions.

Step 1: Synthesis of the Pyrazole Core

- Using established methods such as hydrazine-based cyclizations or nitrile imine cycloadditions.

Step 2: Introduction of the Benzyl Group

- Method: Use of benzyl halides or boronic acids in Suzuki coupling reactions with halogenated pyrazoles.

- Conditions: Palladium-catalyzed cross-coupling in the presence of suitable bases and solvents.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Cyclization | 4-(Trifluoromethyl)benzaldehyde + Hydrazine | Hydrazine + β-dicarbonyl compounds | Reflux in ethanol/acetic acid | Simple, direct | Regioselectivity issues |

| Nitrile Imine Cycloaddition | Hydrazonoyl halides + Mercaptoacetaldehyde | (3 + 3)-cycloaddition, dehydration | Ambient temperature, mild reagents | High yield, functional group tolerance | Requires in situ nitrile imine generation |

| Aromatic Substitution & Coupling | Preformed pyrazole + benzyl halides/boronic acids | Nucleophilic substitution, Suzuki coupling | Pd catalysis, mild to moderate | Modular, versatile | Multi-step process |

Research Findings and Notes

The nitrile imine cycloaddition method is highlighted as a versatile and scalable approach, offering high regioselectivity and mild conditions, suitable for complex derivatives like 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine .

Patent literature emphasizes the importance of safe, readily available starting materials and environmentally benign reagents, favoring methods involving in situ nitrile imine generation over harsh chlorination or fluorination steps.

Cross-coupling strategies, especially Suzuki reactions, are effective for attaching the benzyl group to the pyrazole core, enabling diversification and functionalization for pharmaceutical applications.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under varying conditions.

Oxidation and Reduction

The amine group and pyrazole ring participate in redox reactions.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 3h | Pyrazole-3-carboxylic acid derivative | Selective C-3 oxidation |

| H₂O₂/Fe(II) | Acetic acid, RT, 24h | N-Oxide intermediate | Limited stability |

Reduction

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | Pyrazoline derivative | Bioactive intermediate |

| H₂/Pd-C | Ethanol, 50 psi, 6h | Saturated pyrazolidine | Improved solubility |

Condensation Reactions

The primary amine engages in Schiff base and hydrazone formation.

| Carbonyl Compound | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Benzaldehyde | EtOH, HCl, reflux, 4h | N-Benzylidene derivative | Antimicrobial screening |

| 2-Acetylpyridine | Toluene, MgSO₄, 80°C, 6h | Pyridyl-imine complex | Catalyst ligand |

| Glyoxylic acid | H₂O, RT, 12h | Hydrazone-carboxylic acid | Chelation studies |

Heterocyclic Annulation

The pyrazole ring participates in cyclization to form fused systems.

| Reagent | Conditions | Product | Key Intermediate |

|---|---|---|---|

| 2-Chloronicotinic acid | DMF, K₂CO₃, 100°C, 12h | Pyrazolo[4,3-b]pyridine | Japp–Klingemann pathway |

| Ethyl acetoacetate | AcOH, H2SO4, reflux, 8h | Pyrazolo[3,4-d]pyrimidine | Anticancer lead |

Electrophilic Aromatic Substitution

The trifluoromethylbenzyl group directs electrophilic attacks.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2h | Meta-nitro derivative | CF₃ group meta-directing |

| Br₂ (1 eq) | CHCl₃, FeBr₃, RT, 1h | 2-Bromo-substituted benzyl | Ortho/para mixture |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-pyrazole hybrid | Material science |

| Ethynylbenzene | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkyne-functionalized derivative | Fluorescent probes |

Key Mechanistic Insights

-

SNAr Reactivity : The chlorine substituent’s leaving-group ability is enhanced by electron-withdrawing effects of the trifluoromethyl group .

-

Amine Participation : Steric hindrance from the benzyl group limits reactivity at N-1, favoring transformations at C-4 .

-

CF₃ Group Influence : The strong electron-withdrawing effect directs electrophiles to meta positions on the benzyl ring .

This reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing nitrogen-rich heterocycles with tailored properties.

Scientific Research Applications

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variation on the Benzyl Group

The benzyl group’s substitution pattern significantly influences electronic properties, solubility, and biological interactions.

Key Observations :

Functional Group Variation on the Pyrazole Core

The position and nature of substituents on the pyrazole ring dictate reactivity and biological activity.

Key Observations :

- Amine groups at C4 (as in the target compound) facilitate nucleophilic reactions, enabling coupling with carboxylic acids or sulfonyl chlorides .

Biological Activity

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole core with a trifluoromethyl group and a benzyl substituent, which may contribute to its biological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. A notable study synthesized a series of trifluoromethyl phenyl-derived pyrazoles and evaluated their antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated that these compounds exhibited significant growth inhibition with low minimum inhibitory concentrations (MIC) and demonstrated bactericidal effects in time-kill assays .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |

|---|---|---|---|---|

| Compound 59 | Staphylococcus aureus | 0.5 | Yes | Moderate |

| Compound 74 | Enterococcus faecalis | 1.0 | Yes | Low |

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives have been explored for their anti-inflammatory properties. Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives demonstrated IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating potent anti-inflammatory activity .

Table 2: Anti-inflammatory Activity Data

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

Case Studies and Research Findings

A case study involving a series of synthesized pyrazole derivatives reported significant anti-inflammatory effects in vivo, with minimal adverse effects observed on gastric tissues . These findings suggest that compounds like this compound could be developed as safe therapeutic agents for treating inflammation-related conditions.

In another study focusing on lactate dehydrogenase (LDH) inhibition, compounds structurally related to our target showed low nanomolar inhibition of LDHA and LDHB, indicating potential utility in cancer metabolism modulation . This suggests that the compound may also have applications in oncology.

Toxicity and Safety Profile

Toxicity assessments have been conducted on various pyrazole derivatives, including those similar to this compound. In vivo studies using mouse models demonstrated no significant toxicity at doses up to 50 mg/kg, with no adverse effects on liver or kidney function noted . This safety profile is crucial for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, condensation, and hydrogenation. For example, a nitro intermediate (e.g., 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole) is reduced using hydrogen gas and palladium catalysts in methanol to yield the amine . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to conventional heating . Key variables include solvent polarity (e.g., DMF for coupling reactions), temperature (room temperature for nitro reductions), and catalyst selection (e.g., Pd/C for hydrogenation).

Q. How is the structural integrity of this compound validated?

- X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5–10.5 Å, α = 79–109°) have been reported for structurally analogous pyrazole derivatives . Complementary techniques include:

- NMR : and NMR verify substituent positions and trifluoromethyl group integrity.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 375.36 for CHFNO) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Impurities often arise from incomplete substitution (e.g., residual bromine in benzyl intermediates) or side reactions (e.g., over-alkylation). Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (methanol/water) are standard purification methods . Purity is quantified via HPLC (C18 columns, acetonitrile/water mobile phases) with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and biological activity of this compound?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for enhanced reactivity or receptor binding. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like GPCRs or cannabinoid receptors, as seen in structurally related pyrazoles . For example, the trifluoromethyl group’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets in receptor sites.

Q. What strategies resolve contradictions in pharmacological data across studies?

- Discrepancies in IC values or receptor selectivity often stem from assay conditions (e.g., cell line variability, ligand concentrations). Rigorous controls include:

- Standardized assays : Use of reference compounds (e.g., SR141716 for cannabinoid receptor studies) .

- Metabolic stability tests : Liver microsome assays (human/rodent) assess compound stability, as trifluoromethyl groups may alter cytochrome P450 interactions .

Q. How does the trifluoromethyl substituent influence physicochemical and pharmacokinetic properties?

- The -CF group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility. This trade-off is managed via prodrug strategies (e.g., amine-protected analogs) or formulation with cyclodextrins . Metabolic studies show that the -CF group resists oxidation, prolonging half-life in vivo .

Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?

- Challenges include crystal twinning and weak diffraction due to flexible benzyl groups. Solutions involve:

- Cryocooling : Data collection at 173 K minimizes thermal motion .

- High-flux synchrotron sources : Improve data resolution for low-symmetry crystals (e.g., triclinic systems) .

- SHELX software : Robust refinement tools (SHELXL) handle disorder modeling for flexible substituents .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.